N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide
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Overview
Description
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide is a complex organic compound that features a benzoxazole ring substituted with a dimethylaminomethyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Dimethylaminomethyl Group: The dimethylaminomethyl group is introduced via a Mannich reaction, where the benzoxazole is reacted with formaldehyde and dimethylamine.
Formation of Benzamide Moiety: The final step involves the acylation of the benzoxazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the dimethylaminomethyl group.
Scientific Research Applications
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function, while the dimethylaminomethyl group can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}thiobenzamide: Similar structure but with a thiobenzamide group.
Uniqueness
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide is unique due to the combination of the benzoxazole ring and the benzamide moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in drug design and material science.
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)11-15-14-10-13(8-9-16(14)22-19-15)18-17(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMMHTGFAHAROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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